![molecular formula C16H25NO3S B12525971 4-[2-(Benzenesulfonyl)-4-methylpentan-3-yl]morpholine CAS No. 866251-98-1](/img/structure/B12525971.png)
4-[2-(Benzenesulfonyl)-4-methylpentan-3-yl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(Benzenesulfonyl)-4-methylpentan-3-yl]morpholine is a chemical compound with the molecular formula C16H25NO3S It is a morpholine derivative that contains a benzenesulfonyl group and a methylpentan-3-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Benzenesulfonyl)-4-methylpentan-3-yl]morpholine typically involves the reaction of morpholine with a benzenesulfonyl chloride derivative under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for reagent addition and product separation can enhance efficiency and scalability. Additionally, solvent recycling and waste minimization strategies are employed to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-[2-(Benzenesulfonyl)-4-methylpentan-3-yl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted morpholine derivatives.
Scientific Research Applications
4-[2-(Benzenesulfonyl)-4-methylpentan-3-yl]morpholine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-(Benzenesulfonyl)-4-methylpentan-3-yl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. Additionally, the morpholine ring can interact with receptor sites, modulating their function. These interactions can lead to various biological effects, including inhibition of cell proliferation or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
4-(Benzenesulfonyl)morpholine: A simpler analog without the methylpentan-3-yl substituent.
4-(Benzenesulfonyl)-N-methylmorpholine: Contains a methyl group on the nitrogen atom of the morpholine ring.
4-(Benzenesulfonyl)-N-ethylmorpholine: Contains an ethyl group on the nitrogen atom of the morpholine ring.
Uniqueness
4-[2-(Benzenesulfonyl)-4-methylpentan-3-yl]morpholine is unique due to the presence of the methylpentan-3-yl substituent, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
866251-98-1 |
|---|---|
Molecular Formula |
C16H25NO3S |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
4-[2-(benzenesulfonyl)-4-methylpentan-3-yl]morpholine |
InChI |
InChI=1S/C16H25NO3S/c1-13(2)16(17-9-11-20-12-10-17)14(3)21(18,19)15-7-5-4-6-8-15/h4-8,13-14,16H,9-12H2,1-3H3 |
InChI Key |
FACQGYYMHQCJTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(C)S(=O)(=O)C1=CC=CC=C1)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-Chloroethyl)-N'-[3-(hydroxymethyl)phenyl]urea](/img/structure/B12525889.png)
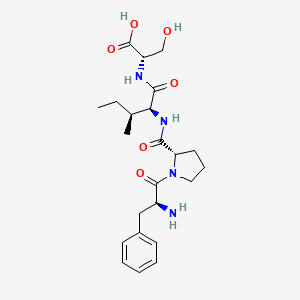
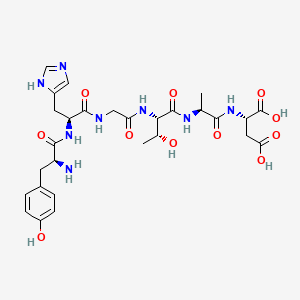
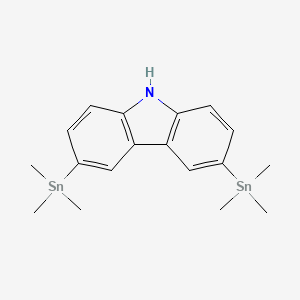
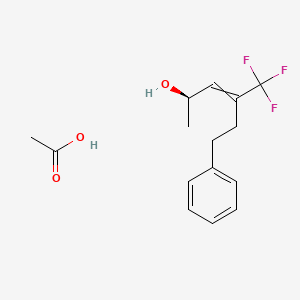
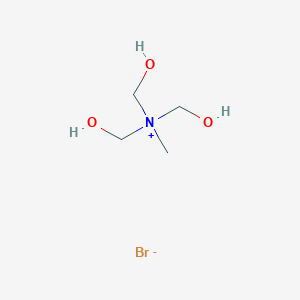
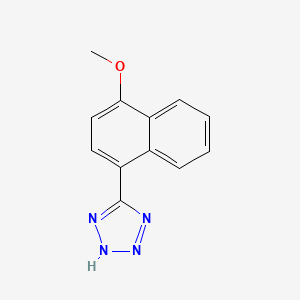
![5-(Oct-1-en-1-yl)-1-[(1R)-1-phenylethyl]-1H-imidazole](/img/structure/B12525933.png)
![[Silanetetrayltetra(propane-3,1-diyl)]tetrakis(trimethylsilane)](/img/structure/B12525934.png)
![3-[4-(1-Hydroxy-3-oxobutyl)phenyl]-N-(naphthalen-2-yl)propanamide](/img/structure/B12525937.png)
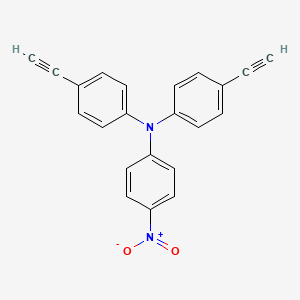
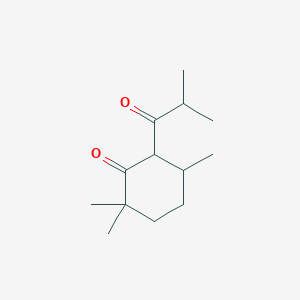
![3-Chloro-6-[(naphthalen-1-yl)oxy]-1,2,4,5-tetrazine](/img/structure/B12525956.png)
acetyl chloride](/img/structure/B12525964.png)
